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Compound of Interest

Compound Name: AB-3PRGD2

Cat. No.: B053996

The landscape of oncology is continually evolving with the advent of targeted therapies that
promise enhanced efficacy and reduced off-target toxicities. Among these, targeted
radionuclide therapies are gaining prominence. This guide provides a comprehensive
evaluation of the cost-effectiveness of AB-3PRGD2 therapy, a novel agent in this class. By
comparing its performance with alternative treatments and presenting supporting experimental
data, this document aims to inform researchers, scientists, and drug development
professionals.

Introduction to AB-3PRGD2 Therapy

AB-3PRGD?2 is an investigational targeted radionuclide therapy. It consists of three key
components:

e 177-Lutetium (177Lu): A beta-emitting radioisotope that delivers therapeutic radiation to
target cells.

o 3PRGD2: A dimeric cyclic RGD peptide that specifically targets integrin av33.

o Albumin-binding motif (AB): This component is designed to enhance the pharmacokinetic
properties of the agent, prolonging its circulation time and potentially increasing tumor
uptake.

Integrin avf3 is a compelling therapeutic target as it is overexpressed on various tumor cells
and is crucial for tumor angiogenesis and metastasis.[1] By targeting this integrin, 177Lu-AB-
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3PRGD2 aims to deliver a cytotoxic radiation dose directly to the tumor microenvironment.

Mechanism of Action: The Integrin avf3 Signaling
Pathway

The RGD peptide component of AB-3PRGD2 binds to integrin av3 on the surface of tumor
and endothelial cells. This binding not only facilitates the delivery of 177Lu but can also
interfere with the natural signaling pathways of the integrin, which are involved in cell adhesion,
migration, proliferation, and survival.
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Integrin avp3 signaling pathway and the action of 177Lu-AB-3PRGD2.
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Performance and Efficacy of AB-3PRGD2

As 177Lu-AB-3PRGD?2 is in the early stages of clinical development, performance data is
primarily from a first-in-human study.[2][3][4][5]

Table 1. Summary of 177Lu-AB-3PRGD2 Performance in a First-in-Human Study

Parameter Finding Citation(s)
Dosimetry

Whole-body effective dose 0.251 £ 0.047 mSv/MBq [21[31[41[5]
Absorbed dose in kidneys 0.684 £ 0.132 mGy/MBq [21[3]1[41[5]
Red bone marrow dose 0.157 £ 0.032 mGy/MBq [21[31[4][5]

Pharmacokinetics

Blood half-life 2.85+ 2.17 hours [21[31[41[5]
Primary excretion route Urinary system [21[31[41[5]
Safety

No adverse events over grade
Adverse Events [21(31141[5]
3 were observed.

Preclinical studies using a similar compound, 177Lu-3PRGD2, in a glioblastoma mouse model
demonstrated significant tumor growth inhibition.[6]

Comparative Analysis with Alternative Therapies

A direct cost-effectiveness comparison is challenging due to the nascent stage of AB-
3PRGD2's clinical trials. However, we can compare its profile with established therapies for
cancers where integrin avp33 is a relevant target, such as non-small cell lung cancer (NSCLC)
and glioblastoma.

Alternatives include:
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o Other Targeted Radionuclide Therapies (TRT): Such as 177Lu-PSMA-617 for prostate
cancer, which provides a benchmark for this class of drugs.

» Anti-angiogenic Therapies: Bevacizumab and Endostar, which also target tumor vasculature.

o Standard Chemotherapy: Regimens that are the current standard of care.

Table 2: Comparative Efficacy of AB-3PRGD2 and Alternative Therapies
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Therapy

Mechanism of
Action

Efficacy Highlights  Citation(s)

177Lu-AB-3PRGD2

Targets integrin av33
to deliver 177Lu

Early-phase data

shows promise;

preclinical models [2][6]
show significant tumor
inhibition.[6]

Bevacizumab

Monoclonal antibody
against VEGF-A

In metastatic
colorectal cancer,
extends life by a [7]

median of 4.7 months.

[7]

Endostar

Recombinant human
endostatin, inhibits

angiogenesis

Combined with
chemoradiotherapy for
NSCLC, significantly
improved 1-year
survival rate
(RR=1.113).[8] For

locally advanced

[8]1°]

cervical cancer,
improved 2-year PFS
(91.3% vs 56.6%).[9]

177Lu-PSMA-617

Targets PSMA to
deliver 177Lu

In metastatic
castration-resistant

prostate cancer,

provided a gain of (10]
0.39 quality-adjusted

life years (QALYS)

over standard of care

alone.[10]

Table 3: Estimated Cost of AB-3PRGD2 and Alternative Therapies
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Estimated Cost per

Therapy Treatment Course Notes Citation(s)
(USD)
Not yet established
177Lu-AB-3PRGD2 (likely to be in the - -
range of other TRTS)
] General cost for this
Peptide Receptor
. . $20,000 - $30,000 per  class of therapy. A full
Radionuclide Therapy )
cycle course may involve
(PRRT) _
multiple cycles.
~ngcontent-ng-
c4139270029=""
_nghost-ng-
€2578480121="" A recently approved
177Lu vipivotide class="inline ng-star- 177Lu-based therapy, (1]
tetraxetan (Pluvicto) inserted"> providing a strong
cost comparison.
48,500pervial; 48 ,500pervial;
122,500 for a 6-cycle
course (Canada price)
For a course of
Bevacizumab treatment.[7] In
_ $42,800 - $55,000 [7]
(Avastin) Canada, about
$40,000 per year.[7]
Specific cost data is
) not readily available,
Lower than other anti- o
Endostar butitis marketedasa [12]

angiogenic drugs

more affordable option
in China.[12]

Framework for Cost-Effectiveness Evaluation

A formal cost-effectiveness analysis for AB-3PRGD2 will require mature clinical trial data. The
primary metric used in such analyses is the Incremental Cost-Effectiveness Ratio (ICER),
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which is the additional cost of a new therapy divided by the additional health benefit it provides
(often measured in Quality-Adjusted Life Years, or QALYS).

Inputs
Cost of Cost of Efficacy of AB-3PRGD2
AB-3PRGD2 Therapy Alternative Therapy (e.g., QALYs)

Cost-Effectiveness Analysis
A Cost = A Efficacy =
Cost(A) - Cost(B) Efficacy(A) - Efficacy(B)

ICER =
A Cost / A Efficacy

Efficacy of Alternative
(e.g., QALYs)

Output &/Decision

Is ICER < Willingness-to-Pay

Threshold?

Click to download full resolution via product page

Logical workflow for a cost-effectiveness analysis.

For another 177Lu-based therapy, the ICER was estimated at €69,418 per QALY in Germany,
and it was found to be a dominant (more effective and less costly) option compared to
cabazitaxel in another scenario.[10] In the US, an ICER of $200,708 per QALY was calculated.
[13] These figures provide a potential range for what might be considered cost-effective for AB-
3PRGD2.

Experimental Protocols
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Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Protocol for the First-in-Human Study of 177Lu-AB-3PRGD2[2][3][4][5]

o Study Design: Open-label, non-controlled, non-randomized study.

o Patient Population: 10 patients with advanced integrin av33-avid tumors.

« Inclusion Criteria: Patients with pathologically confirmed tumors with high RGD uptake on a
68Ga-RGD PET/CT scan.

« Intervention: A single intravenous injection of 1.57 + 0.08 GBq of 177Lu-AB-3PRGD2.
e Assessments:

o Pharmacokinetics and Dosimetry: Serial whole-body scans and blood sampling at multiple
time points post-injection.

o Safety: Monitoring of adverse events and laboratory tests (hematology, liver, and kidney
function) at baseline and every 2 weeks for 6-8 weeks.
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Workflow of the first-in-human study of 177Lu-AB-3PRGD2.

Conclusion and Future Outlook

177Lu-AB-3PRGD2 represents a promising new agent in the targeted radionuclide therapy
class. Its mechanism of targeting integrin avf33 is well-founded, and early clinical data suggest
a favorable safety profile.

A definitive assessment of its cost-effectiveness is premature. However, by using other targeted
radionuclide therapies as a proxy, it is anticipated that the cost will be substantial. For 177Lu-
AB-3PRGD2 to be considered cost-effective, upcoming clinical trials will need to demonstrate a
significant improvement in efficacy—such as extended survival or improved quality of life—over
the current standards of care for its target indications.
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The data presented in this guide, particularly the comparative tables and experimental
workflows, should serve as a valuable resource for professionals in the field to contextualize
the potential of this emerging therapy. As more data from ongoing and future clinical trials
become available, a clearer picture of the cost-effectiveness of 177Lu-AB-3PRGD2 will
emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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